Magnesium;but-3-enoxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;but-3-enoxybenzene;bromide is a compound that belongs to the class of Grignard reagents. Grignard reagents are organomagnesium compounds typically represented as RMgX, where R is an organic group and X is a halide. These reagents are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;but-3-enoxybenzene;bromide is synthesized by reacting magnesium metal with but-3-enoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The magnesium inserts itself between the carbon and the bromine atom, forming the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves the use of large-scale reactors equipped with reflux condensers. The reaction mixture is typically heated to facilitate the reaction, and the process is carefully controlled to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;but-3-enoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether solvents under inert atmospheres to prevent moisture from deactivating the Grignard reagent .
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Scientific Research Applications
Magnesium;but-3-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of magnesium;but-3-enoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Magnesium;but-3-enoxybenzene;bromide can be compared to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all Grignard reagents share similar reactivity patterns, this compound is unique due to its specific structure, which can influence its reactivity and the types of products formed .
List of Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Allylmagnesium bromide
Properties
Molecular Formula |
C10H11BrMgO |
---|---|
Molecular Weight |
251.40 g/mol |
IUPAC Name |
magnesium;but-3-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-5,7-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
GBWRBJIBXLYIEO-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.